N-[[3-(1,3-Oxazol-5-yl)phenyl]methyl]prop-2-enamide
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Overview
Description
N-[[3-(1,3-Oxazol-5-yl)phenyl]methyl]prop-2-enamide is a chemical compound that features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(1,3-Oxazol-5-yl)phenyl]methyl]prop-2-enamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where an acyl chloride reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Amide Bond: The final step involves the formation of the amide bond through the reaction of the oxazole derivative with an appropriate amine under conditions that facilitate amide bond formation, such as using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the oxazole ring to an oxazoline derivative.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitric acid, halogens, Lewis acid catalysts.
Major Products
Oxidation: Oxidized derivatives of the oxazole ring.
Reduction: Oxazoline derivatives.
Substitution: Nitrated or halogenated phenyl derivatives.
Scientific Research Applications
N-[[3-(1,3-Oxazol-5-yl)phenyl]methyl]prop-2-enamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[[3-(1,3-Oxazol-5-yl)phenyl]methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound can interact with cell membrane receptors, affecting signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.
Oxaprozin: A COX-2 inhibitor with an oxazole structure.
Uniqueness
N-[[3-(1,3-Oxazol-5-yl)phenyl]methyl]prop-2-enamide is unique due to its specific substitution pattern on the oxazole ring and the presence of the prop-2-enamide group. This unique structure imparts distinct biological activities and chemical reactivity compared to other oxazole derivatives.
Properties
IUPAC Name |
N-[[3-(1,3-oxazol-5-yl)phenyl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-2-13(16)15-7-10-4-3-5-11(6-10)12-8-14-9-17-12/h2-6,8-9H,1,7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHANOXNLQPISNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC(=CC=C1)C2=CN=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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